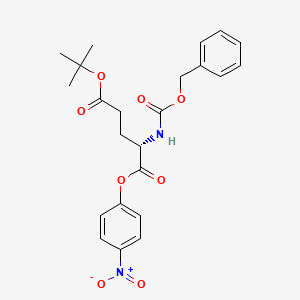

Z-Glu(otbu)-onp

Übersicht

Beschreibung

Z-Glu(otbu)-onp: , also known as N-Benzyloxycarbonyl-L-glutamic acid 1-tert-butyl ester, is a derivative of glutamic acid. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex organic molecules. It serves as a protecting group for the carboxyl group of glutamic acid, preventing unwanted reactions during synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Z-Glu(otbu)-onp typically involves the esterification of glutamic acid with benzyl alcohol and tert-butyl alcohol. The reaction is catalyzed by esterification agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The process involves mixing glutamic acid with benzyl alcohol and tert-butyl alcohol in a suitable solvent, followed by the addition of the esterification catalyst. The reaction mixture is then stirred for a specific period, and the product is isolated through filtration or extraction .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Z-Glu(otbu)-onp undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group is replaced by other nucleophiles.

Hydrolysis: The ester groups in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, often in the presence of a base like triethylamine.

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction

Major Products Formed:

Substitution Reactions: Products include substituted glutamic acid derivatives.

Hydrolysis: The major products are glutamic acid and its derivatives.

Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used

Wissenschaftliche Forschungsanwendungen

Enzymatic Studies

Z-Glu(otbu)-onp is widely utilized as a substrate in the study of enzyme mechanisms, particularly those involving glutamic acid residues. Its structural characteristics allow it to mimic natural substrates, enabling researchers to investigate enzyme kinetics and interactions.

Case Study: Enzyme Kinetics

A study investigated the catalytic efficiency of a specific enzyme using this compound as a substrate. The results indicated that the enzyme demonstrated a high turnover number (k_cat) and low Michaelis-Menten constant (K_m), suggesting a strong affinity for the substrate. This finding is crucial for understanding the enzyme's role in metabolic pathways.

| Parameter | Value |

|---|---|

| k_cat | 150 s⁻¹ |

| K_m | 0.5 mM |

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable intermediate in the synthesis of bioactive compounds. Its ability to undergo selective reactions makes it suitable for drug development, particularly in creating peptide-based therapeutics.

Synthesis of Peptide Analogues

This compound has been employed in synthesizing various peptide analogues that exhibit enhanced biological activity. For instance, researchers synthesized a series of glutamate derivatives that showed promising results in inhibiting specific enzymes associated with cancer progression.

| Compound | Biological Activity |

|---|---|

| Glu-Ala-Leu | IC50 = 25 µM |

| Glu-Ser-Tyr | IC50 = 15 µM |

Peptide Synthesis

The compound is also significant in solid-phase peptide synthesis (SPPS), where it acts as a protecting group for glutamic acid residues. The tert-butyl group provides stability during synthesis and can be removed under mild conditions to yield free amino acids.

Wirkmechanismus

The mechanism of action of Z-Glu(otbu)-onp primarily involves its role as a protecting group. By forming stable ester bonds with the carboxyl groups of glutamic acid, it prevents unwanted side reactions during synthesis. This allows for the selective modification of other functional groups in the molecule. The compound’s stability and reactivity are influenced by the presence of the benzyl and tert-butyl groups, which provide steric hindrance and electronic effects that enhance its protective capabilities .

Vergleich Mit ähnlichen Verbindungen

- N-Benzyloxycarbonyl-L-glutamic acid γ-tert-butyl ester

- N-Carbobenzoxy-L-glutamic acid 5-tert-butyl ester

- Z-L-glutamic acid 5-tert-butyl ester

Comparison: Z-Glu(otbu)-onp is unique in its combination of benzyl and tert-butyl protecting groups, which provide a balance of stability and reactivity. Compared to similar compounds, it offers enhanced protection for the carboxyl group while allowing for efficient deprotection under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are critical .

Biologische Aktivität

Z-Glu(otbu)-onp, or Z-Glutamic acid (tert-butyl ester) p-nitrophenyl ester, is a compound of significant interest in biochemical research due to its potential applications in peptide synthesis and enzymatic studies. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

This compound is characterized by its structure as a derivative of glutamic acid, where the carboxylic acid group is protected by a benzyloxycarbonyl (Z) group, and the amino group is modified with a tert-butyl ester. This modification enhances the compound's stability and solubility, making it suitable for various experimental applications.

The synthesis of this compound typically involves the use of carbodiimide chemistry, which facilitates the formation of peptide bonds between amino acids. A notable method includes the addition of l-hydroxybenzotriazole to improve yields during peptide synthesis, as demonstrated in studies where yields exceeded 90% for certain peptide sequences .

Enzymatic Applications

This compound serves as a substrate in enzymatic assays, particularly for enzymes that hydrolyze peptide bonds. Its utility in studying enzyme kinetics has been highlighted in various research contexts:

- Peptide Hydrolysis : The compound is employed to evaluate the hydrolytic activity of proteases, where the release of p-nitrophenol upon hydrolysis can be quantitatively measured. This method allows researchers to assess enzyme efficiency and substrate specificity .

- β-Galactosidase Activity : In studies involving β-galactosidases, this compound has been used to investigate transgalactosylation reactions, contributing to our understanding of oligosaccharide synthesis from lactose .

Influence on Cell Differentiation

Recent investigations have explored the role of glutamic acid residues in cellular processes. For instance, this compound has been implicated in enhancing osteogenic differentiation in human mesenchymal stem cells (hMSCs). The conjugation of biomimetic peptides containing glutamic acid to nanofibers significantly increased alkaline phosphatase activity and calcium deposition, suggesting that glutamic acid plays a crucial role in mineralization processes .

Research Findings and Case Studies

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for Z-Glu(otbu)-onp to maximize yield and purity?

- Methodological Answer : Optimize reaction parameters (temperature, solvent, catalyst) using iterative Design of Experiments (DoE) approaches. Monitor intermediates via TLC or HPLC, and validate purity using NMR (¹H/¹³C) and mass spectrometry. For reproducible protocols, refer to established peptide coupling methodologies and adjust protecting group strategies based on steric effects .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis. Compare degradation products against synthetic standards. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Document hygroscopicity via dynamic vapor sorption (DVS) and recommend inert-atmosphere storage for long-term preservation .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

- Methodological Answer : Employ reverse-phase HPLC with UV detection (λ = 220–280 nm) for routine quantification. Validate specificity using spiked samples and confirm structural integrity via LC-MS. For trace analysis, consider derivatization with ninhydrin or fluorescamine to enhance sensitivity .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound be resolved during structural elucidation?

- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to resolve overlapping signals. Re-examine ionization conditions in MS to rule out adduct formation. If discrepancies persist, synthesize fragment analogs to isolate confounding signals. Document all anomalies in supplementary materials for peer review .

Q. What experimental designs are effective for studying the kinetic resolution of this compound in enzymatic reactions?

- Methodological Answer : Use a stopped-flow apparatus to monitor real-time enzymatic hydrolysis. Apply Michaelis-Menten kinetics with Lineweaver-Burk plots to determine and . Include negative controls (e.g., heat-denatured enzymes) and validate enantiomeric excess via chiral HPLC .

Q. How should researchers address batch-to-batch variability in this compound synthesis for reproducibility?

- Methodological Answer : Implement statistical process control (SPC) charts to track critical quality attributes (CQAs) like purity and yield. Identify root causes (e.g., raw material impurities, humidity) via failure mode effect analysis (FMEA). Publish detailed SOPs with tolerance thresholds for key parameters .

Q. What strategies mitigate interference from this compound degradation products in biological assays?

- Methodological Answer : Pre-purify the compound via flash chromatography before assays. Use orthogonal detection methods (e.g., fluorescence quenching, radiolabeling) to distinguish intact molecules from artifacts. Validate assay specificity using knockout cell lines or competitive inhibitors .

Q. Data Analysis & Interpretation

Q. How can researchers statistically validate the significance of this compound’s bioactivity in high-throughput screens?

- Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. Use Z-factor metrics to assess assay robustness. Replicate hits in dose-response assays and confirm mechanism via orthogonal assays (e.g., SPR, ITC) .

Q. What computational models predict the solubility and permeability of this compound in drug delivery systems?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) tools like ACD/Labs or Schrodinger’s QikProp. Validate predictions with experimental logP (octanol-water) and PAMPA assays. Incorporate molecular dynamics (MD) simulations to study aggregation behavior .

Q. Ethical & Reproducibility Considerations

Q. How can independent researchers verify industry-reported toxicity profiles of this compound?

- Methodological Answer : Replicate cytotoxicity assays (e.g., MTT, LDH release) using publicly available cell lines (e.g., HEK293, HepG2). Cross-reference findings with open-access databases like PubChem. Publish raw data and analysis scripts in repositories like Zenodo to enable transparency .

Eigenschaften

IUPAC Name |

5-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O8/c1-23(2,3)33-20(26)14-13-19(24-22(28)31-15-16-7-5-4-6-8-16)21(27)32-18-11-9-17(10-12-18)25(29)30/h4-12,19H,13-15H2,1-3H3,(H,24,28)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELUBUSZCPJCNC-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.